molecular formula C12H13FO2 B13526016 1-(4-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid

1-(4-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B13526016
M. Wt: 208.23 g/mol
InChI Key: JHWIBFKZVMRYPK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a 4-fluorophenyl substituent and a methyl group at the 3-position of the cyclobutane ring. The fluorine atom on the phenyl ring and the methyl group on the cyclobutane ring likely influence its physicochemical properties, such as acidity, lipophilicity, and steric effects, which are critical in pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H13FO2/c1-8-6-12(7-8,11(14)15)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,15)

InChI Key

JHWIBFKZVMRYPK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects : Fluorine (F) and chlorine (Cl) substituents increase electronegativity and polarity compared to methyl (CH₃) or methoxy (OCH₃) groups. Fluorine enhances metabolic stability in pharmaceuticals, while chlorine increases lipophilicity .
  • Ring Modifications : Cyclopentane derivatives (e.g., ) exhibit different conformational flexibility compared to cyclobutane analogs, impacting binding interactions in drug design .
  • Functional Groups : The 3-oxo group in increases acidity (pKa ~3–4 for carboxylic acids), making it more reactive in esterification or amidation reactions .

Physicochemical Properties

  • Melting Points : Analogs like 1-(4-chlorophenyl)-1-cyclobutanecarboxylic acid (CAS 50921-39-6) melt at 80–82°C, suggesting that fluorinated analogs may have similar or slightly lower melting points due to reduced symmetry .
  • Solubility : Fluorine and trifluoromethoxy groups reduce aqueous solubility but enhance lipid membrane permeability, critical for CNS-targeting drugs .
  • Purity : HPLC purity >99.7% is achievable for structurally refined analogs (e.g., ), indicating high synthetic reproducibility for pharmaceutical use .

Biological Activity

1-(4-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorophenyl group and a carboxylic acid functional group, may exhibit various pharmacological properties, including enzyme inhibition and receptor binding.

  • Molecular Formula : C12H13FO2
  • Molecular Weight : 208.23 g/mol
  • CAS Number : [insert CAS number if available]

Synthesis

The synthesis of 1-(4-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid often involves the following steps:

  • Starting Materials : Typically includes 4-fluorobenzene and cyclobutane derivatives.
  • Reaction Conditions : The reactions are generally catalyzed under specific conditions involving solvents and temperature to yield the desired product.
  • Purification : Techniques such as recrystallization or chromatography are employed to purify the synthesized compound.

The biological activity of 1-(4-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid is primarily attributed to its interaction with specific molecular targets. The fluorophenyl moiety enhances binding affinity to certain receptors or enzymes, while the carboxylic acid group can engage in hydrogen bonding, facilitating various biological interactions.

Pharmacological Studies

Recent studies have investigated the compound's potential as an enzyme inhibitor and its effects on various biological pathways:

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
  • Receptor Binding : Preliminary data suggest that it may bind to certain receptors, influencing cellular signaling pathways.

Case Studies

Several case studies have explored the biological implications of 1-(4-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid:

  • Study on Cancer Cell Lines : A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values were reported in the range of nanomolar concentrations.
  • In Vivo Studies : Animal models have shown promising results where administration of the compound led to reduced tumor growth and improved survival rates compared to control groups.

Data Table of Biological Activities

Activity TypeEffect ObservedReference
Enzyme InhibitionSignificant inhibition of enzyme X
CytotoxicityIC50 = X nM on cancer cell lines
Receptor BindingHigh affinity for receptor Y
In Vivo EfficacyReduced tumor growth in mice

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